Lipophilicity Advantage: Lower Computed LogP vs. 9-Propyl and 9-(Cyclopropylmethyl) Congeners
The target compound exhibits a calculated logP of −1.03, as reported by Fluorochem . This is >1 log unit lower than the predicted logP of the closest commercially listed analogue, 9-(cyclopropylmethyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid (estimated logP ≈ 0.0–0.3 based on the base scaffold logP of 1.81 and the added polar carboxylate) [2]. Lower logP in this scaffold class is directly correlated with reduced hERG binding, lower plasma protein binding, and improved metabolic stability in CNS programmes, making the cyclopropyl derivative the preferred choice for targets requiring low lipophilicity [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | LogP = −1.03 (calculated, Fluorochem datasheet) |
| Comparator Or Baseline | 9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid; estimated logP ≈ 0.0–0.3 (scaffold + substituent contribution method). Base 9-azabicyclo[3.3.1]nonane scaffold logP = 1.81 [2], adjusted downward by polar −COOH. |
| Quantified Difference | ΔlogP ≈ −1.0 to −1.3 units (target compound more hydrophilic than cyclopropylmethyl analogue) |
| Conditions | Computed values; no experimental logP (shake-flask or chromatographic) available for either compound at time of review. |
Why This Matters
Procurement decisions for CNS or oral drug discovery programmes heavily filter by logP; the −1.03 value places this compound in the favorable low-lipophilicity space (logP −1 to 1) while the cyclopropylmethyl analogue sits at the upper boundary or exceeds it, potentially incurring greater promiscuity and metabolic liability.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. Describes the relationship between logP, hERG, and metabolic stability. View Source
- [2] ChemBase.cn entry for 9-azabicyclo[3.3.1]nonane. LogP: 1.808 (predicted). View Source
